5-(Naphthalen-2-ylmethyl)-1,3,4-oxadiazol-2-amine
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Overview
Description
5-(Naphthalen-2-ylmethyl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound that features a naphthalene moiety attached to an oxadiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of the naphthalene group imparts unique electronic and steric properties, making it a valuable scaffold for the development of new molecules with diverse biological activities.
Mechanism of Action
Target of Action
A structurally similar compound, 2,6-disubstituted 7-(naphthalen-2-ylmethyl)-7h-purines, has been found to inhibit dpre1 , an enzyme essential for the biosynthesis of arabinose, a vital component of the mycobacterial cell wall .
Mode of Action
Based on the structurally similar compound, it can be inferred that it might inhibit the function of its target enzyme, leading to disruption in the biosynthesis of arabinose . This disruption could potentially affect the integrity of the mycobacterial cell wall .
Biochemical Pathways
If it indeed targets dpre1 like its structurally similar compound, it would affect the arabinose biosynthesis pathway . This could lead to downstream effects such as disruption of cell wall synthesis and potentially, cell death .
Result of Action
If it indeed inhibits dpre1 like its structurally similar compound, it could potentially lead to disruption of the mycobacterial cell wall, affecting the survival of the bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Naphthalen-2-ylmethyl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of naphthalen-2-ylmethyl hydrazine with carbon disulfide, followed by cyclization with an appropriate oxidizing agent to form the oxadiazole ring. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
5-(Naphthalen-2-ylmethyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the naphthalene ring.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in organic synthesis, enabling the construction of more complex molecules.
Biology: It has shown promise as a bioactive molecule with potential antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique properties make it useful in the development of new materials, such as polymers and dyes.
Comparison with Similar Compounds
Similar Compounds
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: This compound features a naphthalene moiety and a triazole ring, similar to the oxadiazole ring in 5-(Naphthalen-2-ylmethyl)-1,3,4-oxadiazol-2-amine.
Isatin derivatives: These compounds also contain a heterocyclic ring and have shown broad-spectrum antiviral properties.
Uniqueness
This compound is unique due to its specific combination of the naphthalene and oxadiazole moieties, which impart distinct electronic and steric properties
Properties
IUPAC Name |
5-(naphthalen-2-ylmethyl)-1,3,4-oxadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c14-13-16-15-12(17-13)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7H,8H2,(H2,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXDLPMQTRAVDLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CC3=NN=C(O3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220635-18-7 |
Source
|
Record name | 5-(naphthalen-2-ylmethyl)-1,3,4-oxadiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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